(1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride
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Overview
Description
(1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride is an organic compound with a complex structure that includes a fluorophenyl group, a hydroxy group, and an oxoethanimidoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride typically involves the reaction of 2-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then treated with oxalyl chloride to yield the final product. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining purity and yield, would apply. Scaling up the reaction would involve optimizing the reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
Scientific Research Applications
(1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (1E)-2-(2-chlorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride
- (1E)-2-(2-bromophenyl)-N-hydroxy-2-oxoethanimidoyl chloride
- (1E)-2-(2-methylphenyl)-N-hydroxy-2-oxoethanimidoyl chloride
Uniqueness
(1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride is unique due to the presence of the fluorine atom in its structure. Fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity and stability. This makes it distinct from its analogs, which may have different halogen or alkyl substituents.
Properties
Molecular Formula |
C8H5ClFNO2 |
---|---|
Molecular Weight |
201.58 g/mol |
IUPAC Name |
(1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride |
InChI |
InChI=1S/C8H5ClFNO2/c9-8(11-13)7(12)5-3-1-2-4-6(5)10/h1-4,13H/b11-8+ |
InChI Key |
QOTHHSODCSYTPO-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C(=N\O)/Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=NO)Cl)F |
Origin of Product |
United States |
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